molecular formula C21H30ClN3O3 B13887705 Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate

Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate

Cat. No.: B13887705
M. Wt: 407.9 g/mol
InChI Key: RDQJPDJIDLWDMO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a phenyl ring bearing a chloro and pyrrolidine-1-carbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine and pyrrolidine moieties.

    Amide Bond Formation: The pyrrolidine-1-carbonyl group can be introduced through amide bond formation reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine and pyrrolidine rings.

Scientific Research Applications

Chemistry: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: In medicinal chemistry, tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor modulation.

Industry: The compound is used in the synthesis of various industrial chemicals and materials. Its derivatives may find applications in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to metal ions or proteins, while the phenyl and pyrrolidine groups can modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate is unique due to the presence of the pyrrolidine-1-carbonyl group, which can significantly influence its chemical reactivity and biological activity. The chloro substituent on the phenyl ring also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C21H30ClN3O3

Molecular Weight

407.9 g/mol

IUPAC Name

tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H30ClN3O3/c1-21(2,3)28-20(27)25-13-11-23(12-14-25)15-16-7-6-8-17(22)18(16)19(26)24-9-4-5-10-24/h6-8H,4-5,9-15H2,1-3H3

InChI Key

RDQJPDJIDLWDMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)C(=O)N3CCCC3

Origin of Product

United States

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